molecular formula C19H28N2O2 B571870 Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1206969-43-8

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B571870
CAS No.: 1206969-43-8
M. Wt: 316.445
InChI Key: QBDMXAWIOLJMAS-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound with the molecular formula C19H28N2O2. It is a member of the diazaspiro family, characterized by a spirocyclic structure that includes nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with benzyl bromide under basic conditions to introduce the benzyl group . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol or benzaldehyde derivatives, while reduction could produce various reduced spirocyclic compounds .

Scientific Research Applications

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group in tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate enhances its hydrophobicity and may improve its ability to cross biological membranes. This structural feature can make it more effective in certain therapeutic applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 2-benzyl-2,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-7-10-19(15-21)13-20(14-19)12-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDMXAWIOLJMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676486
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-43-8
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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